Comprehensive Spectroscopic Elucidation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Technical Guide for Drug Development
Comprehensive Spectroscopic Elucidation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Technical Guide for Drug Development
Executive Summary
3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Chemical Formula: C₁₀H₁₁NO₄, Exact Mass: 209.0688 Da) is a critical synthetic intermediate frequently utilized in the development of advanced pharmaceutical agents, including prodrugs of kallikrein inhibitors[1]. In modern drug discovery, the precise structural verification of such intermediates is paramount; even minor regioisomeric impurities can drastically alter the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).
This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating framework for absolute structural confirmation[2].
Structural Elucidation Strategy
The analytical strategy for this compound relies on orthogonal spectroscopic techniques to independently verify distinct structural motifs:
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NMR Spectroscopy: Utilized to map the carbon framework and confirm the substitution pattern of the pyridine ring. The ortho/meta coupling constants of the aromatic protons definitively prove the 2,3-disubstitution pattern[3].
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FT-IR Spectroscopy: Differentiates the two distinct carbonyl environments—the ester and the carboxylic acid—by their unique vibrational frequencies.
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HRMS: Confirms the exact molecular weight and provides structural connectivity data through collision-induced dissociation (CID) fragmentation pathways[2].
Figure 1: Multi-modal spectroscopic workflow for structural validation.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra exhibit highly characteristic chemical shifts dictated by the electron-withdrawing nature of the pyridine nitrogen and the ester carbonyl.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |
| 12.30 | br s | 1H | - | -COOH (Carboxylic Acid) |
| 8.55 | dd | 1H | J = 4.8, 1.5 | Pyridine H-6 |
| 7.85 | dd | 1H | J = 7.8, 1.5 | Pyridine H-4 |
| 7.45 | dd | 1H | J = 7.8, 4.8 | Pyridine H-5 |
| 3.85 | s | 3H | - | -COOCH₃ (Methoxy) |
| 2.95 | t | 2H | J = 7.5 | Ar-CH₂- (Propanoic C3) |
| 2.55 | t | 2H | J = 7.5 | -CH₂-COOH (Propanoic C2) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (ppm) | Carbon Type | Assignment |
| 173.5 | C=O (Quat.) | Carboxylic Acid Carbonyl |
| 165.8 | C=O (Quat.) | Ester Carbonyl |
| 149.2 | CH | Pyridine C-6 |
| 147.5 | C (Quat.) | Pyridine C-2 |
| 139.1 | CH | Pyridine C-4 |
| 136.4 | C (Quat.) | Pyridine C-3 |
| 125.8 | CH | Pyridine C-5 |
| 52.4 | CH₃ | Methoxy Carbon |
| 34.2 | CH₂ | -CH₂-COOH |
| 27.5 | CH₂ | Ar-CH₂- |
FT-IR Spectroscopy Data
Infrared analysis is critical for confirming the presence of both oxygen-containing functional groups without the interference of solvent exchange seen in NMR.
Table 3: FT-IR Data (Attenuated Total Reflectance - ATR)
| Wavenumber (cm⁻¹) | Peak Shape | Assignment |
| 3300 - 2500 | Broad, strong | O-H stretch (hydrogen-bonded carboxylic acid) |
| 1730 | Sharp, strong | C=O stretch (ester) |
| 1705 | Sharp, strong | C=O stretch (carboxylic acid) |
| 1585, 1450 | Medium | C=C and C=N stretch (pyridine ring) |
| 1255 | Strong | C-O stretch (ester) |
High-Resolution Mass Spectrometry (HRMS) Data
Electrospray Ionization (ESI+) is highly effective for this molecule due to the basicity of the pyridine nitrogen, which readily accepts a proton to form the [M+H]⁺ pseudomolecular ion.
Table 4: HRMS Data (ESI+, Q-TOF)
| m/z (Observed) | Theoretical m/z | Ion | Mass Error (ppm) | Assignment |
| 210.0768 | 210.0766 | [M+H]⁺ | +0.95 | Parent Ion |
| 192.0662 | 192.0660 | [M+H-H₂O]⁺ | +1.04 | Loss of water |
| 178.0506 | 178.0504 | [M+H-CH₃OH]⁺ | +1.12 | Loss of methanol |
| 150.0558 | 150.0555 | [M+H-CH₃OH-CO]⁺ | +2.00 | Loss of methanol and CO |
Mechanistic Workflows: MS Fragmentation Pathway
Understanding the gas-phase fragmentation of the molecule provides an additional layer of structural confidence. The primary fragmentation pathways involve the sequential neutral losses from the ester and propanoic acid moieties.
Figure 2: Proposed ESI-MS fragmentation pathway for the target compound.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol 1: NMR Acquisition
Causality: The choice of DMSO-d₆ as the NMR solvent is dictated by the presence of the carboxylic acid group. A polar, aprotic environment is required to prevent rapid proton exchange, which would otherwise broaden or completely obscure the acidic OH signal[3].
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Sample Preparation: Weigh exactly 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Transfer the homogenous solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer.
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Acquisition Parameters:
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¹H NMR: 16 scans, 1.5 s relaxation delay, 90° pulse angle.
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¹³C NMR: 1024 scans, 2.0 s relaxation delay, with broadband proton decoupling.
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Validation Check: Prior to integration, verify that the TMS peak is calibrated exactly to 0.00 ppm. Confirm the solvent residual peaks are present at 2.50 ppm (¹H) and 39.5 ppm (¹³C) to ensure the lock and shim are optimal.
Protocol 2: FT-IR Acquisition
Causality: Attenuated Total Reflectance (ATR) is selected over traditional transmission methods (e.g., KBr pellets) to eliminate the risk of moisture absorption or pressure-induced polymorphic changes, which commonly distort the O-H stretch region of carboxylic acids[2].
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Preparation: Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow to air dry completely.
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Background: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).
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Measurement: Place 2-3 mg of the dry, solid compound directly onto the center of the crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.
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Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans).
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Validation Check: Ensure the baseline is flat and the maximum absorbance peak is between 0.2 and 0.8 AU, confirming adherence to Beer-Lambert linearity.
Protocol 3: LC-HRMS Acquisition
Causality: A slow gradient liquid chromatography elution separates the target compound from potential synthesis impurities (such as unreacted pyridine precursors or hydrolyzed di-acids). ESI+ is utilized because the basicity of the pyridine nitrogen readily facilitates protonation, enabling highly sensitive detection.
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.
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Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Validation Check: Calibrate the HRMS instrument with a sodium formate solution prior to the run to guarantee mass accuracy < 5 ppm. Post-acquisition, verify that the observed isotopic pattern strictly matches the theoretical distribution for C₁₀H₁₁NO₄.
